![molecular formula C14H23ClN2 B3086208 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride CAS No. 1158584-52-1](/img/structure/B3086208.png)
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Properties
- The chemical serves as an intermediate in the synthesis of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are produced from the reaction of chloral with substituted anilines. This pathway highlights the chemical's utility in producing a series of compounds that could have potential applications in various fields including pharmaceuticals and materials science (Issac & Tierney, 1996).
Genotoxic Activities and Carcinogenicity
- Studies on aniline (a related compound) and its metabolites, including discussions on their genotoxic potential, provide insights into the potential health risks associated with exposure. This research is crucial for understanding the environmental and health impacts of chemical exposure and for developing safety guidelines (Bomhard & Herbold, 2005).
Antidepressant Potential
- Research on AMPA receptor agonists for depression treatment highlights the relevance of studying N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride and related compounds. This research can pave the way for the development of novel antidepressants, showcasing the potential therapeutic applications of the compound (Yang et al., 2012).
Cancer Therapy
- The compound FTY720, discussed for its antitumor efficacy in several cancer models, provides a context for the investigation of this compound in cancer therapy. Understanding the mechanisms of action and the potential of such compounds can contribute significantly to cancer research and treatment strategies (Zhang et al., 2013).
Environmental Impact and Ecotoxicology
- The environmental fate and ecotoxicology of propanil, a synthetic anilide, offer a framework for studying the environmental behavior of this compound. Such research is vital for assessing the ecological risks and designing strategies for minimizing environmental impact (Kanawi et al., 2016).
Propriétés
IUPAC Name |
N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCQDQMGZMWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3086126.png)
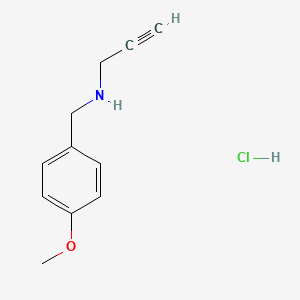
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)
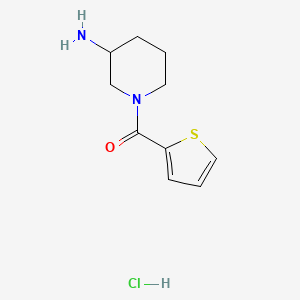
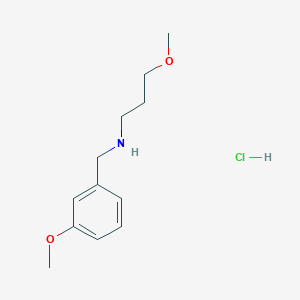
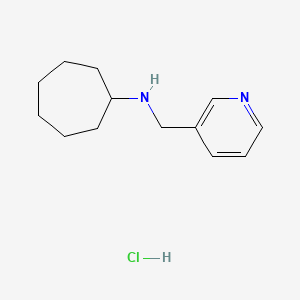
![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
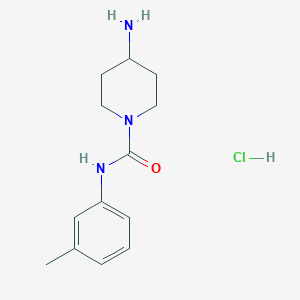
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
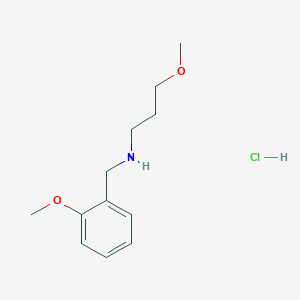
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)


![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
